Product packaging for 2-Chloro-4-iodo-6-methylaniline(Cat. No.:CAS No. 156746-77-9)

2-Chloro-4-iodo-6-methylaniline

Cat. No.: B120343
CAS No.: 156746-77-9
M. Wt: 267.49 g/mol
InChI Key: YSFNZSJTLSUKHN-UHFFFAOYSA-N
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Description

General Significance of Halogenated Anilines in Organic Synthesis

Halogenated anilines are foundational building blocks in modern organic chemistry. acs.orgnih.gov Their utility stems from the presence of halogen atoms, which can be readily manipulated through various chemical reactions. Aryl halides, including halogenated anilines, are crucial for forming carbon-carbon bonds via powerful methods like cross-coupling reactions, lithium-halogen exchange, and Grignard reactions. acs.orgnih.gov These methods are fundamental to the construction of more complex molecular architectures. nih.gov

The introduction of halogen substituents onto the aniline (B41778) ring significantly influences the molecule's reactivity and electronic properties. qorganica.com This makes halogenated anilines versatile intermediates for synthesizing a wide range of products. They are common substructures in both synthetic and naturally occurring biologically active molecules. nih.gov Furthermore, their applications extend to industrial materials, such as in the production of dyes, pharmaceuticals, and agricultural chemicals. wikipedia.orggoogleapis.com For instance, they serve as precursors for azo compounds through diazotization reactions and are used in the synthesis of various heterocyclic compounds like benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org The ability to regioselectively introduce halogens is a key challenge and an area of active research, as electron-rich substrates like anilines can be prone to over-halogenation. nih.gov

Structural Features and Chemical Context of 2-Chloro-4-iodo-6-methylaniline

This compound is a polysubstituted aniline with a distinct arrangement of functional groups on the benzene (B151609) ring. Its structure consists of a chloro group at the 2-position, an iodo group at the 4-position, and a methyl group at the 6-position, relative to the amino group. This specific substitution pattern dictates its chemical behavior and reactivity.

The presence of both chlorine and iodine atoms provides multiple reaction sites for synthetic transformations. The iodine substituent, in particular, is highly valuable for its use in cross-coupling reactions and for applications in radiopharmaceutical labeling. The methyl group, being an electron-donating group, and the halogen atoms, which are electron-withdrawing, collectively influence the electron density distribution within the aromatic ring and the basicity of the amino group. qorganica.comresearchgate.net Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. qorganica.com

The synthesis of this compound can be achieved through several routes. A direct method involves the iodination of 2-chloro-6-methylaniline (B140736) at the para position using reagents like iodine monochloride (ICl). An alternative is a multi-step process that may involve protecting the amino group to control regioselectivity, followed by sequential halogenation steps. For example, a bromination-directed strategy could be employed, where 4-bromo-2-chloro-6-methylaniline (B1272470) is first synthesized and then converted to the iodo derivative via a Finkelstein reaction.

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClIN
Molecular Weight 267.50 g/mol
Appearance Not specified in search results
Solubility Not specified in search results
CAS Number 156746-77-9

Data sourced from reference .

Current Research Trends and Future Directions for this compound

Current research involving this compound focuses on its application as a versatile intermediate in the synthesis of more complex organic molecules. Its utility is explored in various scientific fields, including medicinal chemistry and materials science. In medicinal chemistry, it is investigated as a precursor for developing compounds with potential therapeutic properties. The unique substitution pattern of the molecule allows for precise structural modifications, which is a key aspect of drug discovery and optimization. cresset-group.com

Future research is likely to continue exploring the synthetic utility of this compound. The distinct reactivity of the chloro and iodo substituents allows for selective and sequential cross-coupling reactions, enabling the construction of intricate molecular frameworks. This makes it a valuable tool for creating libraries of novel compounds for biological screening. As new catalytic systems and reaction methodologies are developed in organic synthesis, the potential applications of this and other polysubstituted anilines will undoubtedly expand. organic-chemistry.org The development of more efficient and sustainable methods for the synthesis of such halogenated anilines is also an ongoing area of interest, aiming to reduce costs and environmental impact. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClIN B120343 2-Chloro-4-iodo-6-methylaniline CAS No. 156746-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFNZSJTLSUKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Iodo 6 Methylaniline

Retrosynthetic Analysis of 2-Chloro-4-iodo-6-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections are made at the carbon-halogen and carbon-nitrogen bonds. The analysis suggests that the aromatic ring can be assembled through sequential halogenation and amination reactions.

A logical retrosynthetic approach would involve the disconnection of the iodo and chloro groups, as well as the amino group. This leads to several potential synthetic pathways starting from simpler precursors like 2-chloro-6-methylaniline (B140736) or 4-iodo-6-methylaniline. The choice of a specific route often depends on the availability of starting materials, reaction yields, and the ease of purification.

Approaches to the Amino Group Installation and Functionalization

The introduction and functionalization of the amino group are critical steps in the synthesis of this compound. Two primary strategies are commonly employed: the reduction of a nitro precursor and the direct amination of a halogenated aromatic scaffold.

Reductive Strategies from Nitro Precursors

A common and effective method for introducing an amino group is through the reduction of a corresponding nitro-substituted aromatic compound. google.com For the synthesis of 2-chloro-6-methylaniline, a precursor to the target molecule, one could start from 3-chloro-5-methyl-4-nitroaniline. This starting material undergoes a diazotization reaction to remove the existing amino group, followed by reduction of the nitro group. google.com A typical procedure involves using a reducing agent like iron powder in the presence of an acid. google.com This "one-pot" method offers the advantages of being a relatively short process with mild reaction conditions and high yields. google.com

Similarly, a nitro-containing precursor like 2-iodo-4-methyl-6-nitroaniline (B181088) can be synthesized and then reduced to form the corresponding aniline (B41778). The synthesis of 2-iodo-4-methyl-6-nitroaniline can be achieved by reacting 4-methyl-2-nitroaniline (B134579) with silver nitrate (B79036) and iodine in ethanol (B145695). The subsequent reduction of the nitro group would yield 2-iodo-4-methyl-6-nitro-phenylamine.

Amination of Halogenated Aromatic Scaffolds

Direct amination of a pre-halogenated aromatic ring is another viable synthetic route. This approach involves the introduction of the amino group onto an aromatic ring that already contains the desired chloro and iodo substituents. However, this method can be challenging due to the potential for multiple side reactions and the need for specific catalysts and reaction conditions to achieve the desired regioselectivity.

Regioselective Halogenation Strategies for the Aromatic Ring

The precise placement of the chlorine and iodine atoms on the aniline ring is crucial for the identity of the final product. Regioselective halogenation strategies are therefore a cornerstone of the synthesis of this compound.

Selective Chlorination Approaches to the 2-Position

Achieving selective chlorination at the 2-position of an aniline derivative can be accomplished through various methods. One approach involves the direct chlorination of a substituted aniline. For instance, the chlorination of 2-methylaniline can be achieved using copper(II) chloride (CuCl2) in an ionic liquid, which acts as the solvent. beilstein-journals.org This method offers high yields and regioselectivity for para-chlorination under mild conditions, avoiding the need for hazardous reagents like gaseous HCl or supplementary oxygen. beilstein-journals.org

Another strategy involves a multi-step process where the aniline is first protected, then halogenated, and finally deprotected. For example, protecting the amino group of 2-chloro-6-methylaniline as an acetamide (B32628) allows for controlled halogenation.

A patent describes a process for preparing 2-chloro and 2,6-dichloroanilines that involves the chlorination of a 4-bromoanilide in a buffered alkanoic acid/water solvent. google.com This method provides high yields and can be conducted in a single reaction vessel. google.com

Selective Iodination Approaches to the 4-Position

The introduction of an iodine atom at the 4-position of the aniline ring is a key step in many synthetic routes to this compound. A straightforward method is the direct iodination of 2-chloro-6-methylaniline. This reaction can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂). The electron-donating methyl group directs the iodination to the para position relative to the amino group. However, this method can lead to side products and may require careful control of reaction conditions to achieve good yields.

To improve regioselectivity and minimize side reactions, a protective group strategy can be employed. The amino group of 2-chloro-6-methylaniline can be acetylated before iodination. The resulting acetamide is then iodinated, and the acetyl group is subsequently removed by hydrolysis to yield the desired product.

Another approach is a halogen exchange reaction. This involves first brominating 2-chloro-6-methylaniline at the 4-position, followed by a Finkelstein reaction where the bromine atom is replaced by iodine using sodium iodide in the presence of a copper(I) iodide catalyst.

The use of silver salts in combination with iodine has also been shown to be effective for the regioselective iodination of chlorinated anilines. uky.edunih.govnih.gov Reagents like silver sulfate (B86663) (Ag₂SO₄)/I₂ can provide good regioselectivity for the para-iodination of chlorinated anilines, although the yields may be moderate. uky.edu The choice of solvent can significantly impact the yield and regioselectivity of these reactions. uky.edunih.gov

Sequential and Orthogonal Halogenation Methodologies

The synthesis of this compound often relies on the precise, stepwise introduction of halogen atoms onto a pre-existing aniline framework. The relative positioning of the chloro, iodo, and methyl groups necessitates careful control over the regioselectivity of the halogenation reactions. The most common precursor for the final iodination step is 2-chloro-6-methylaniline.

A direct and straightforward approach is the electrophilic iodination of 2-chloro-6-methylaniline. The electron-donating nature of the amino group and the methyl group directs the incoming electrophile primarily to the para-position (position 4), which is vacant and activated. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are typically employed. For instance, using ICl in acetic acid can yield the target compound, although yields may be moderate (45-55%) and side reactions like di-iodination can occur.

To enhance regioselectivity and minimize side products, a protection-deprotection strategy is often utilized. The highly activating amino group can be temporarily converted into a less activating acetamide group. This three-step sequence involves:

Acetylation: The starting material, 2-chloro-6-methylaniline, is treated with acetic anhydride (B1165640) to form N-(2-chloro-6-methylphenyl)acetamide. This step proceeds in high yield (around 90%).

Iodination: The resulting acetamide is then subjected to electrophilic iodination. The bulky acetyl group provides steric hindrance and modulates the electronic effects, leading to a more controlled iodination at the para-position. Reaction with ICl can afford the iodinated acetamide in moderate yields (55%).

Deprotection: The final step is the hydrolysis of the acetamide group, typically under basic conditions (e.g., NaOH in ethanol/water), to regenerate the free amino group and yield the final product, this compound, with a high yield for this step (85%).

Orthogonal strategies, where one halogen is introduced without affecting a pre-existing, different halogen, are of significant interest. While methods using aryl germanes or N-oxides have been developed for selective halogenations, their specific application to produce this compound is not widely documented in primary literature. nih.govnih.govnih.gov However, the principles of regioselective halogenation using copper(II) halides in ionic liquids or the activation of aniline N-oxides with thionyl halides represent advanced techniques that could potentially be adapted for this synthesis. nih.govnih.govbeilstein-journals.org

MethodReagent(s)Key FeaturesReported YieldReference
Direct Iodination Iodine monochloride (ICl) in Acetic AcidStraightforward, single step from 2-chloro-6-methylaniline.45-55%
Acetylation-Iodination-Deacetylation 1. Acetic anhydride2. ICl3. NaOH/EthanolImproved regioselectivity and stability via amine protection.~42% (overall)

Methyl Group Introduction and Manipulation at the 6-Position

The synthesis of the key intermediate, 2-chloro-6-methylaniline, is a critical aspect of producing this compound. The placement of the methyl group at the 6-position (ortho to the amine) is a significant synthetic challenge.

One documented route starts from 3-chloro-5-methyl-4-nitroaniline. guidechem.comgoogle.com This method involves a "one-pot" sequence of reactions:

Diazotization: The amino group at position 4 is removed via a diazotization reaction using sodium nitrite (B80452) (NaNO₂) and sulfuric acid.

Reduction of Diazonium Salt: The resulting diazonium salt is then reduced with hypophosphorous acid (H₃PO₂) to remove the diazo group, yielding 2-chloro-6-methyl-nitrobenzene.

Nitro Group Reduction: Finally, the nitro group is reduced to an amine using a reducing agent like iron powder in the presence of acid.

Another powerful strategy for introducing functionality at the ortho position of anilines is directed ortholithiation. A practical synthesis of 2-chloro-6-methylaniline has been developed based on this principle, showcasing its utility for constructing such sterically hindered anilines. acs.orgchemchart.com This method typically involves protecting the amine, followed by reaction with a strong organolithium base to deprotonate the ortho position, and then quenching the resulting anion with a methylating agent.

Starting MaterialKey StepsProductOverall YieldReference
3-Chloro-5-methyl-4-nitroaniline1. Diazotization2. Hypophosphorous acid reduction3. Iron powder reduction2-Chloro-6-methylaniline82.5% guidechem.comgoogle.com
Protected Aniline Derivative1. Ortholithiation2. Methylation2-Chloro-6-methylaniline(Not specified) acs.org

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound, leveraging the reactions described previously.

Divergent Synthesis: A divergent approach would begin with a common, readily available starting material, such as 2-methylaniline (o-toluidine). From this central precursor, different reaction pathways can be followed to introduce the halogen substituents.

Pathway 1: Chlorination of 2-methylaniline would yield 4-chloro-2-methylaniline (B164923) and 2-chloro-6-methylaniline. beilstein-journals.org After separation, the 2-chloro-6-methylaniline isomer would be subjected to iodination to give the final product.

Pathway 2: Iodination of 2-methylaniline would first produce 4-iodo-2-methylaniline. chemicalbook.comcymitquimica.com Subsequent chlorination would then need to be selective for the 6-position, which can be challenging due to the presence of multiple activated sites.

Convergent Synthesis: A convergent synthesis involves the preparation of molecular fragments separately, which are then combined in the final stages. For this compound, a hypothetical convergent route could involve a cross-coupling reaction. For instance, a suitably protected and activated aniline fragment could be coupled with another fragment containing the necessary substituents. While specific examples for this exact molecule are not prevalent, Buchwald-Hartwig amination reactions are widely used to couple aryl halides with amines and could theoretically be adapted. mdpi.com For example, coupling 1,3-dichloro-5-iodobenzene (B1583806) with methylamine (B109427) under specific catalytic conditions could be explored, although achieving the desired regiochemistry would be a significant hurdle.

Novel and Emerging Synthetic Transformations for this compound

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. Several emerging transformations hold promise for the synthesis of polysubstituted anilines like this compound.

Catalyst- and Additive-Free Reactions: Recent developments include catalyst- and additive-free methods for synthesizing substituted anilines, for example, through imine condensation–isoaromatization pathways. beilstein-journals.org While not directly applied to the target molecule, these approaches highlight a trend toward more sustainable synthetic protocols.

Advanced Halogenation Reagents: The development of novel halogenating agents and catalytic systems offers improved regioselectivity. For instance, the use of N,N-dialkylaniline N-oxides allows for selective ortho-chlorination or para-bromination by treatment with thionyl halides. nih.govnih.gov Such methods could potentially be adapted to control the halogenation of complex aniline derivatives.

C-H Activation/Functionalization: Palladium-catalyzed meta-C–H arylation of anilines, using specialized ligands and transient directing groups, has been demonstrated. nih.gov While this addresses a different position, the underlying principle of direct C-H functionalization is a major area of research. Future developments could enable direct and selective C-H chlorination or iodination at the desired positions of an aniline precursor, bypassing the need for classical electrophilic aromatic substitution with its inherent regioselectivity challenges.

These novel methodologies, though not all yet explicitly demonstrated for the synthesis of this compound, represent the forefront of synthetic chemistry and offer potential future pathways to this and other complex halogenated aromatic compounds.

Reactivity and Mechanistic Studies of 2 Chloro 4 Iodo 6 Methylaniline

Electrophilic Aromatic Substitution Reactions of 2-Chloro-4-iodo-6-methylaniline

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and outcome of such reactions on this compound are governed by the nature of the substituents already present on the benzene (B151609) ring.

Influence of Substituents on Ring Activation and Directivity

The benzene ring of this compound is polysubstituted, and the directing effects of these groups determine the position of any new electrophilic attack. Substituents are classified as either activating or deactivating, and as directors towards ortho, meta, or para positions. wikipedia.org

Amino Group (-NH₂): The amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance (+R effect). This significantly stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack. wikipedia.org It is a strong ortho, para-director.

Methyl Group (-CH₃): The methyl group is a moderately activating group that donates electron density primarily through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions.

In this compound, the positions are influenced as follows:

The amino group at C1 strongly activates the ring and directs incoming electrophiles to the C2, C4, and C6 positions.

The chloro group at C2 deactivates the ring and directs to the C1, C3, and C5 positions.

The iodo group at C4 deactivates the ring and directs to the C3 and C5 positions.

The methyl group at C6 activates the ring and directs to the C1, C3, and C5 positions.

Considering the occupied positions (C2, C4, C6), the only available positions for substitution are C3 and C5. The powerful ortho, para-directing influence of the amino group is the dominant factor. Since the para position (C4) and one ortho position (C2) are blocked, its directing effect is primarily channeled towards the other ortho position (C6), which is also blocked. However, the combined directing effects of the iodo and methyl groups point towards position C5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the iodo group and meta to the chloro group.

Control of Regioselectivity in Electrophilic Transformations

Achieving high regioselectivity in electrophilic substitutions on highly substituted anilines often requires strategic manipulation, such as the use of protecting groups. The high reactivity of the amino group can lead to side reactions or undesired regiochemical outcomes. One common strategy is to temporarily convert the amino group into an amide.

For instance, acetylation of the amino group to form an acetamide (B32628) is a well-established method. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which can provide better control over the reaction. This strategy can be applied in a multi-step synthesis to control the introduction of other substituents.

A potential sequence to control regioselectivity could involve:

Acetylation: The amino group of a precursor like 2-chloro-6-methylaniline (B140736) is protected by reacting it with acetic anhydride (B1165640).

Electrophilic Substitution: The desired electrophile is then introduced. For example, iodination using iodine monochloride (ICl) can be performed.

Deprotection: The acetyl group is removed via hydrolysis to restore the amino group.

StepReactionReagents & ConditionsYield (%)Purpose
1AcetylationAcetic anhydride, Pyridine, 25°C90Protects the amino group and moderates its activating influence.
2IodinationIodine monochloride (ICl), DCM, 0°C55Introduces the iodo group at the desired position.
3DeprotectionNaOH, EtOH/H₂O, reflux85Restores the free amino group.

Nucleophilic Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions, including amidations, acylations, alkylations, and arylations.

Amidation and Acylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental not only for synthesizing amide derivatives but also as a protection strategy in multi-step syntheses, as mentioned previously. For example, reaction with benzoyl chloride would yield N-(2-chloro-4-iodo-6-methylphenyl)benzamide. The steric hindrance from the ortho-substituents (chloro and methyl groups) might slow the reaction rate compared to less hindered anilines, potentially requiring more forcing conditions.

Alkylation and Arylation Reactions

N-alkylation and N-arylation of the amino group are important transformations for generating secondary and tertiary amines.

Alkylation: The amino group can be alkylated using alkyl halides. However, this method can suffer from overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or catalyzed N-alkylation with alcohols, are often preferred. For example, N-methylation can be achieved using methanol (B129727) in the presence of a suitable catalyst. nih.gov

Arylation: The synthesis of diarylamines can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide in the presence of a palladium or copper catalyst and a base.

The steric crowding around the amino group due to the ortho chloro and methyl groups can significantly impact the efficiency of these reactions, often requiring specific catalyst systems optimized for hindered substrates. nih.gov

Diazotization and Subsequent Transformations of the Diazonium Salt

One of the most significant reactions of primary aromatic amines is diazotization. This process converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (as N₂) and a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. google.com

The reaction is typically carried out by treating the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.comsciencemadness.org

ReagentRoleTypical Conditions
This compoundSubstrateStarting material.
Sodium Nitrite (NaNO₂)Diazotizing agentReacts with acid to form nitrous acid (HNO₂) in situ. google.com
Sulfuric Acid (H₂SO₄)Acid CatalystProvides the acidic medium for the formation of the nitrosonium ion (NO⁺). google.comsciencemadness.org
Water/Ethanol (B145695)SolventSolvent for the reaction. google.comsciencemadness.org
TemperatureReaction ControlMaintained at 0–5 °C to prevent decomposition of the diazonium salt. google.com

The resulting 2-chloro-4-iodo-6-methylbenzenediazonium salt can then undergo various transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Deamination: Replacement with hydrogen (-H) using hypophosphorous acid (H₃PO₂). google.com

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating the acidic solution.

A study on the closely related 2-chloro-4-iodo-6-bromo-aniline demonstrated its successful diazotization followed by reaction with ethanol to yield the corresponding halogenated benzene, with the diazonium group being replaced by hydrogen. sciencemadness.org This highlights the utility of diazotization for this class of compounds.

Reactivity of the Carbon-Halogen Bonds in this compound

The reactivity of the carbon-halogen (C-X) bonds in this compound is dictated by the inherent differences in the bond strengths of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the more reactive site for a variety of chemical transformations. youtube.com This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization. The general unreactivity of halogenoarenes compared to halogenoalkanes is due to the delocalization of a lone pair of electrons from the halogen into the benzene ring's π system, which imparts a partial double-bond character to the C-X bond, thereby strengthening it. savemyexams.com However, the trend in bond strength within the halogens (C-I < C-Br < C-Cl < C-F) remains the dominant factor in selective reactions. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. tcichemicals.comacs.org In the case of this compound, the pronounced difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective cross-coupling, predominantly at the C-4 position (iodine).

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org For this compound, the reaction with a boronic acid or its ester would selectively occur at the C-I bond. Studies on analogous dihalogenated systems, such as 4-chloro-6-iodoquinazolines, have demonstrated that Suzuki-Miyaura reactions favor substitution at the more reactive C-I bond over the C-Cl bond. researchgate.net The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl > OTf. wikipedia.org Consequently, this compound would selectively react with a terminal alkyne at the C-I bond. This selectivity is well-documented; for instance, in the coupling of 2-bromo-4-iodo-quinoline, the alkynylation occurs exclusively at the site of the iodide substituent. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org Similar to other cross-coupling reactions, the greater reactivity of the C-I bond would direct the amination to the C-4 position of this compound, leaving the C-Cl bond intact for potential subsequent transformations.

The table below illustrates the expected regioselective outcomes for these cross-coupling reactions.

Table 1: Regioselective Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst System (Typical) Expected Major Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 2-Chloro-4-aryl-6-methylaniline
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) 2-Chloro-6-methyl-4-(alkynyl)aniline
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) 4-(R₂N)-2-chloro-6-methylaniline

Metal-Free Carbon-Halogen Bond Activation Processes

Recent advancements have explored the activation of carbon-halogen bonds without the use of transition metals, often employing photochemical methods. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can facilitate the activation of C-I bonds. nih.gov

For this compound, the C-I bond is a prime candidate for such activation. The process can be initiated by forming an electron-donor-acceptor (EDA) complex between the aniline (which can act as an electron donor) and another species. Photoexcitation of this complex can lead to homolytic cleavage of the C-I bond, generating an aryl radical. nih.gov This radical can then participate in subsequent reactions. This metal-free approach offers a more sustainable alternative to traditional metal-catalyzed methods for specific transformations. nih.gov

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl. This kinetic preference makes the selective conversion of this compound at the C-I bond highly efficient. wikipedia.org

Typically, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in the rapid exchange of the iodine atom for a lithium atom. This generates a lithiated aniline species, 2-chloro-4-lithio-6-methylaniline, in situ. This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide array of functional groups at the C-4 position, demonstrating significant synthetic utility. wikipedia.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic studies focused exclusively on this compound are not extensively documented in the literature, analysis can be based on well-established principles and studies of related compounds. The rate-determining step in many reactions involving this substrate, such as nucleophilic aromatic substitution or the oxidative addition step in cross-coupling catalysis, is the cleavage of the carbon-halogen bond. youtube.com

The significant difference in bond dissociation energies between the C-I bond (~240 kJ/mol) and the C-Cl bond (~328 kJ/mol) is the primary determinant of the reaction kinetics for selective transformations. youtube.com Reactions proceeding via C-I bond cleavage will exhibit a much lower activation energy and thus a significantly faster reaction rate compared to those involving the C-Cl bond. Computational studies on related molecules, like 4-methyl aniline, have been used to calculate reaction rate coefficients and explore reaction mechanisms under various conditions, providing a framework for how such analyses could be applied to this more complex substrate. mdpi.com

Identification and Characterization of Reaction Intermediates

The identification of transient species is key to confirming reaction pathways. In the context of reactions involving this compound, various intermediates can be proposed and potentially characterized.

Cross-Coupling Intermediates: In palladium-catalyzed reactions, key intermediates include the Pd(II) oxidative addition complex, [Ar-Pd(II)-I(L)₂], and the subsequent transmetalation intermediate before the final reductive elimination step. acs.orglibretexts.org These are typically studied using techniques like ³¹P NMR spectroscopy if phosphine (B1218219) ligands are employed.

Radical Intermediates: In metal-free photochemical reactions, the primary intermediate would be the 2-chloro-6-methylanilin-4-yl radical, formed via homolysis of the C-I bond. Its existence can be inferred through product analysis or potentially detected using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Metabolic Intermediates: In biodegradation or metabolic studies, intermediates are often identified through chromatographic and spectroscopic methods. For example, in the degradation of the related compound 2-Chloro-4-Nitroaniline by Rhodococcus sp., intermediates such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol were identified using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govplos.org This suggests that reactions involving this compound could proceed through similar hydroxylated or dehalogenated intermediates.

The table below summarizes potential reaction intermediates and the analytical methods used for their characterization.

Table 2: Potential Reaction Intermediates and Characterization Methods

Reaction Type Potential Intermediate Characterization Technique(s)
Suzuki Coupling Oxidative Addition Complex (Ar-Pd-I) ³¹P NMR, X-ray Crystallography (if stable)
Halogen-Metal Exchange Aryllithium Species (Ar-Li) Trapping with electrophile and product analysis (e.g., NMR, MS)
Photochemical Activation Aryl Radical (Ar•) EPR Spectroscopy, Product Analysis
Biodegradation Hydroxylated anilines HPLC, GC-MS, NMR

Elucidation of Radical and Ionic Reaction Pathways

The reactivity of this compound is intricately dictated by the electronic and steric influences of its constituent substituents: the amino, chloro, iodo, and methyl groups. These functional groups modulate the electron density across the aromatic ring and affect the stability of potential reaction intermediates, thereby steering the molecule toward specific reaction pathways. Both radical and ionic mechanisms are conceivable, with the ultimate pathway being contingent upon the specific reaction conditions employed.

Ionic Reaction Pathways

Ionic reactions involving this compound primarily center on the nucleophilic character of the amino group and the aromatic ring. While nucleophilic substitution at the halogen-substituted carbons is a possibility, it is generally less favored for aryl halides in comparison to their alkyl counterparts. byjus.com

Electrophilic Aromatic Substitution: The amino and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the chloro and iodo groups are deactivating yet also ortho-, para-directing. The interplay of these directing effects presents a complex scenario for predicting substitution patterns. However, the potent activating nature of the amino group is expected to be the dominant influence, favoring electrophilic attack at the positions ortho and para to it. Given the existing substitution, the vacant C5 position emerges as a probable site for such reactions.

Diazotization-Substitution Reactions: A classic ionic pathway for functionalizing anilines involves the conversion of the amino group into a diazonium salt. This moiety serves as an excellent leaving group, paving the way for the introduction of a diverse array of nucleophiles at this position.

Nucleophilic Aromatic Substitution: The direct replacement of the chloro or iodo substituents by a nucleophile is typically challenging due to the high electron density of the benzene ring. byjus.com Such reactions are generally facilitated by the presence of electron-withdrawing groups, a condition not strongly fulfilled in this molecule.

Radical Reaction Pathways

Radical-mediated reactions of this compound would most likely be initiated by the homolytic cleavage of the carbon-iodine bond, which represents the most labile of the carbon-halogen bonds.

Homolytic Cleavage of the C-I Bond: The bond dissociation energy (BDE) of the C-I bond is considerably lower than that of C-Cl, C-N, and C-C bonds, rendering it the most susceptible site for radical initiation under thermal or photochemical conditions. The presence of the electron-donating methyl and amino groups can lend additional stability to the resultant aryl radical.

Radical-Promoted Cyclizations: In the presence of a suitable tether, the initially formed aryl radical can engage in intramolecular cyclization, a widely utilized strategy in the synthesis of various heterocyclic scaffolds. nih.gov

Mechanistic Studies and Research Findings

While specific mechanistic investigations focusing solely on this compound are not extensively documented, valuable insights can be gleaned from studies on analogous compounds.

Computational analyses of substituted anilines have demonstrated that the nature of the substituent profoundly influences bond dissociation enthalpies. nih.gov Electron-donating groups, such as the methyl group in the target molecule, have a tendency to destabilize the parent molecule while stabilizing the corresponding radical, consequently lowering the N-H bond dissociation energy. nih.gov This suggests a heightened propensity for reactions involving hydrogen atom abstraction from the amino group under specific radical-generating conditions.

Research into the iodine(III)-mediated oxidation of anilines to synthesize dibenzazepines indicates that such transformations can proceed via nitrogen-centered radical intermediates. nih.gov The proposed mechanism initiates with N-iodination, followed by the homolytic cleavage of the N-I bond to generate a nitrogen-centered radical, which subsequently undergoes cyclization. nih.gov This illustrates a potential reaction pathway that transitions from an ionic to a radical mechanism.

Furthermore, investigations into the reactivity of iodoarenes have established their utility as precursors for aryl radicals in a variety of chemical transformations, often initiated through a single electron transfer (SET) process. nih.gov

Comparative Reactivity Data

To contextualize the factors that govern the preference for a radical versus an ionic pathway, the following table provides a summary of typical bond dissociation energies (BDEs) for the relevant bonds.

BondTypical BDE (kcal/mol)Implication for Reactivity
C-I (in Aryl)~65Weakest bond, most likely to undergo homolytic cleavage to initiate radical reactions.
C-Cl (in Aryl)~81Stronger than C-I, less likely to be the site of radical initiation.
N-H (in Aniline)~88Can be a site for hydrogen atom abstraction in radical reactions, influenced by substituents. nih.gov
C-H (in Methyl)~98Stronger than the C-I and N-H bonds, less likely to be the initial site of radical attack.

The data presented in Table 1 underscore that the C-I bond is the most labile under conditions conducive to radical formation.

Predicted Reactivity under Different Conditions

Drawing upon the available evidence, the anticipated reactivity of this compound under various conditions is outlined below.

Reaction ConditionLikely Predominant PathwayExpected Initial Step
Electrophilic ReagentsIonicAttack of the electrophile on the electron-rich aromatic ring, likely at C5.
Diazotizing Agents (e.g., NaNO2/HCl)IonicFormation of a diazonium salt from the amino group.
High Temperature/UV LightRadicalHomolytic cleavage of the C-I bond to form an aryl radical.
Radical Initiators (e.g., AIBN)RadicalHydrogen atom abstraction (potentially from the N-H group) or initiation of a chain reaction involving the C-I bond.
Iodine(III) OxidantsRadical (after initial ionic step)N-iodination followed by homolytic cleavage of the N-I bond. nih.gov

Derivatization and Chemical Transformations of 2 Chloro 4 Iodo 6 Methylaniline

Synthesis of Heterocyclic Compounds from 2-Chloro-4-iodo-6-methylaniline

The presence of amino and iodo groups on the aniline (B41778) ring makes this compound a key precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through cyclization strategies, leveraging the reactivity of these functional groups.

The construction of the indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, can be achieved from this compound. While specific examples utilizing this exact starting material are not extensively detailed in the provided search results, the principles of indole synthesis from related 2-iodoanilines are well-established. A common strategy involves a single-electron transfer-mediated modular indole formation from a 2-iodoaniline (B362364) derivative and a ketone. organic-chemistry.org This transition-metal-free approach offers broad substrate scope and tolerates various functional groups, suggesting its potential applicability to this compound. organic-chemistry.org

Another relevant method is the copper-catalyzed cross-coupling of 2-iodoanilines with terminal alkynes, which can lead to the formation of 2-arylindoles. mdpi.com The reaction of a 2-iodoaniline with an aryl acetylene (B1199291) in the presence of a water-soluble copper complex can produce excellent yields of the corresponding indole. mdpi.com

The following table outlines a general, plausible reaction scheme for the synthesis of an indole derivative from this compound based on established methodologies.

Reactants Reagents & Conditions Product Notes
This compound, Ketone (e.g., Acetone)Single-electron transfer conditions7-Chloro-5-iodo-2,3-dimethyl-1H-indoleTransition-metal-free method. organic-chemistry.org
This compound, PhenylacetyleneCuI, Ligand (e.g., L-proline), Base, Solvent (e.g., DMF)7-Chloro-5-iodo-2-phenyl-1H-indoleCopper-catalyzed Sonogashira coupling followed by cyclization.

The synthesis of quinolines and other nitrogen-containing heterocycles from aniline derivatives is a cornerstone of heterocyclic chemistry. While direct syntheses starting from this compound were not explicitly found, established methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, traditionally involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. researchgate.net

For instance, the Doebner-von Miller reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ, leads to the formation of substituted quinolines. researchgate.net The general applicability of these methods suggests that this compound could serve as a substrate to produce highly substituted quinoline frameworks.

Furthermore, the synthesis of other nitrogen-containing heterocycles like pyrimidines is also a possibility. For example, a multi-step synthesis involving the reaction of 2-chloro-6-methylaniline (B140736) with 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid has been reported to produce a complex thiazole-fused pyrimidine (B1678525) derivative. google.com This highlights the potential of the aniline moiety in this compound to participate in nucleophilic substitution and cyclization reactions to form diverse heterocyclic systems. google.com

The table below presents a hypothetical reaction for the synthesis of a quinoline derivative from this compound based on the Doebner-von Miller reaction.

Reactants Reagents & Conditions Product Notes
This compound, Methyl vinyl ketoneAcid catalyst (e.g., FeCl₃, ZnCl₂)8-Chloro-6-iodo-2,4-dimethylquinolineBased on the general Doebner-von Miller reaction. researchgate.net

Preparation of Polyfunctionalized Aromatic Systems

The strategic placement of chloro, iodo, and methyl groups on the aniline ring, in addition to the amino group, makes this compound an excellent starting material for the synthesis of polyfunctionalized aromatic systems. The iodo group is particularly useful for introducing further complexity through cross-coupling reactions.

The iodine substituent enables Suzuki-Miyaura or Ullmann coupling reactions. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds by coupling the iodoaniline with boronic acids or other organometallic reagents. This provides a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 4-position of the aniline ring.

Below is a representative example of a Suzuki-Miyaura coupling reaction with this compound.

Reactants Reagents & Conditions Product Notes
This compound, Phenylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., DMF/H₂O)2-Chloro-6-methyl-[1,1'-biphenyl]-4-amineThe iodo group is selectively coupled.

Exploitation of Ortho-Directing Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In the case of this compound, the amino group (or a protected form of it) can act as a directing group. However, the presence of the ortho-methyl group sterically hinders one of the ortho positions. The other ortho position is occupied by a chloro group. While the amino group is a potent DMG, the chloro and iodo substituents can also influence the regioselectivity of lithiation. Lithiation can occur ortho to the strongest directing group. harvard.edu

The general principle involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, which facilitates the deprotonation of the nearest ortho-proton. wikipedia.org

A plausible, though not explicitly documented, ortho-metalation reaction of a protected derivative of this compound is presented below.

Reactant Reagents & Conditions Intermediate Electrophile Product Notes
N-Boc-2-Chloro-4-iodo-6-methylaniline1. s-BuLi, TMEDA, THF, -78 °CLithiated intermediate2. DMFN-Boc-3-formyl-2-chloro-4-iodo-6-methylanilineThe N-Boc group acts as the directing metalation group.

Tandem and Cascade Reactions Involving this compound

The multiple reactive sites on this compound make it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generation.

For example, a tandem reaction could involve an initial cross-coupling at the iodo position, followed by an intramolecular cyclization involving the amino group and another functional group introduced during the coupling step. While specific tandem reactions starting with this compound are not detailed in the provided search results, the potential for such transformations is significant.

A hypothetical tandem reaction sequence is outlined below, combining a Sonogashira coupling with a subsequent intramolecular cyclization to form a substituted indole.

Reactants Reagents & Conditions Product Notes
This compound, 2-ethynylpyridinePd(PPh₃)₂, CuI, Et₃N, DMF, heat7-Chloro-5-iodo-2-(pyridin-2-yl)-1H-indoleThe reaction proceeds through a Sonogashira coupling followed by an in-situ cyclization.

Advanced Characterization and Computational Studies of 2 Chloro 4 Iodo 6 Methylaniline

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-4-iodo-6-methylaniline. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic environment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by bands corresponding to the amine, aromatic, and alkyl moieties. Key expected absorptions include the N-H stretching vibrations (typically a doublet around 3300-3500 cm⁻¹ for a primary amine), aromatic and aliphatic C-H stretches (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (1400-1600 cm⁻¹). The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations and bonds involving heavier atoms, such as the C-I bond, often produce strong signals in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇ClIN), the molecular weight is 267.50 g/mol . High-resolution mass spectrometry would be able to confirm the elemental formula.

A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the latter having about one-third the intensity of the former.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted anilines exhibit strong UV absorption due to π → π* transitions within the benzene (B151609) ring. The presence of auxochromes like the amino group and halogens modifies the absorption maxima (λ_max) and their intensities. The UV spectrum of this compound, typically recorded in a solvent like ethanol (B145695), is expected to show absorption bands in the 200-400 nm range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule.

Although a crystal structure for this compound itself is not publicly available, analysis of a closely related compound, 2-Chloro-4-iodoaniline, reveals key structural features that would likely be shared. researchgate.net In the structure of the analogue, the C(Ar)-NH₂ group was found to have a pyramidal shape, with the nitrogen atom out of the plane of the aromatic ring. researchgate.net X-ray analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the amino group (e.g., N-H···N, N-H···I, N-H···Cl) and other weak interactions that stabilize the crystal lattice. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and predicting experimental data. For this compound, DFT methods could be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Properties:

Calculate theoretical NMR chemical shifts (¹H and ¹³C), which are often in good agreement with experimental values. researchgate.net

Simulate the vibrational (IR and Raman) spectra by calculating the frequencies and intensities of the vibrational modes. These calculated frequencies are typically scaled to better match experimental spectra. researchgate.net

Predict the electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), which relate to the UV-Vis spectrum. researchgate.net

These computational studies provide a deeper understanding of the molecule's electronic structure and help in the definitive assignment of experimental spectroscopic signals.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and electronic properties of chemical compounds. DFT calculations for halogenated anilines typically involve optimizing the molecular geometry to find the lowest energy conformation. researchgate.netnih.gov

For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict structural and electronic properties. researchgate.net These calculations can reveal how the different substituents—chloro, iodo, and methyl groups—on the aniline (B41778) ring influence its electronic properties. researchgate.netresearchgate.net While specific DFT studies exclusively focused on this compound are not widely available in the reviewed literature, the methodology is standard for this class of compounds. The electronic properties of substituted anilines are known to be influenced by the nature and position of the substituents on the aromatic ring. researchgate.net

Table 1: Calculated Electronic Properties for this compound (Illustrative) (Note: Specific values for this compound are not available in the cited literature. This table illustrates the types of data generated from DFT studies.)

PropertyValue
Total EnergyData not available
Dipole MomentData not available
Mulliken Atomic ChargesData not available

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. researchgate.net

For substituted anilines, the HOMO-LUMO gap can be affected by the electron-donating or electron-withdrawing nature of the substituents. researchgate.netresearchgate.net Reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Table 2: Reactivity Descriptors for this compound (Illustrative) (Note: Specific values for this compound are not available in the cited literature. This table illustrates the types of data generated from HOMO-LUMO analysis.)

DescriptorFormulaValue
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Global Hardness (η)(I - A) / 2Data not available
Global Softness (S)1 / (2η)Data not available
Electronegativity (χ)(I + A) / 2Data not available
Chemical Potential (μ)-(I + A) / 2Data not available

Conformational Analysis and Tautomerism Studies

Conformational analysis of substituted anilines investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the orientation of the amino (-NH2) and methyl (-CH3) groups relative to the benzene ring and its other substituents is of interest. The presence of a bulky ortho substituent, like the chlorine atom, can influence the inversion barrier of the amine group. derpharmachemica.com

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. hubpages.comlibretexts.org For anilines, the relevant tautomerism is the amino-imino tautomerism. youtube.com While keto-enol tautomerism is more common, amino-imino tautomerism can occur under certain conditions. libretexts.orgyoutube.com Studies on the tautomeric preferences of substituted pyridines, which are structurally related to anilines, show that oxidation can affect the stability of different tautomers. researchgate.net However, specific studies on the conformational analysis and tautomerism of this compound are not readily found in the surveyed literature.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its behavior in a solution, such as its interactions with solvent molecules and its aggregation tendencies. bohrium.comacs.org

MD simulations of aniline and its derivatives in aqueous solutions have been used to study intermolecular interactions, such as hydrogen bonding. bohrium.com These simulations can help in understanding the solubility and transport properties of the molecule in different environments. While specific MD simulation studies for this compound were not identified in the available literature, this technique remains a critical tool for investigating its solution-phase dynamics.

Green Chemistry and Sustainable Synthetic Approaches for 2 Chloro 4 Iodo 6 Methylaniline

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives.

The use of water as a solvent offers significant environmental and safety benefits. It is non-flammable, non-toxic, and readily available. In the context of synthesizing substituted anilines, water can be a suitable medium for certain reaction steps. For instance, a patented method for preparing the related compound 2-chloro-6-methylaniline (B140736) utilizes water as a solvent in a one-pot synthesis involving diazotization and reduction reactions. google.com This approach, starting from 3-chloro-5-methyl-4-nitroaniline, benefits from the mild reaction conditions and aligns with green chemistry goals. google.com The diazotization-hypophosphorous acid reduction and subsequent iron powder reduction are carried out in an aqueous medium, demonstrating the feasibility of water-based synthesis for precursors to 2-Chloro-4-iodo-6-methylaniline. google.com

Adapting such aqueous methods for the synthesis of this compound could involve the iodination of 2-chloro-6-methylaniline in a mixed solvent system, such as acetic acid and water, to balance reactivity and solubility. While direct, high-yield iodination in purely aqueous media can be challenging due to the low solubility of the organic substrate and iodine reagents, the use of phase-transfer catalysts or surfactants could potentially overcome these limitations.

Table 1: Comparison of Solvents in the Synthesis of Halogenated Anilines
Solvent SystemAdvantagesChallenges for IodinationPotential Mitigation
Traditional Organic Solvents (e.g., Dichloromethane, Acetic Acid)Good solubility of reactants. Toxicity, volatility, environmental impact.Solvent recovery and recycling.
Aqueous/Mixed AqueousNon-toxic, non-flammable, low cost. google.comLow solubility of organic substrates and iodine.Use of co-solvents, phase-transfer catalysts, or surfactants.
Ionic LiquidsLow vapor pressure, tunable properties, potential for catalyst recycling. researchgate.netCost, viscosity, potential toxicity of some ionic liquids. researchgate.netSelection of biodegradable and low-toxicity ionic liquids.
Solvent-FreeEliminates solvent waste, can lead to higher throughput. beilstein-journals.orgPotential for localized overheating, requires specialized equipment (e.g., ball mill). beilstein-journals.orgCareful control of reaction conditions (milling time, frequency).

Solvent-free reactions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. Mechanochemistry, which involves grinding or milling solid reactants together, is a prime example of a solvent-free technique. beilstein-journals.org This approach can lead to shorter reaction times, higher yields, and reduced energy consumption. beilstein-journals.org

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution. researchgate.netissp.ac.ru ILs can be designed to have specific properties, such as acting as both the solvent and the catalyst. researchgate.net While the direct synthesis of this compound in ionic liquids is not extensively documented, the principles of their use in similar reactions are well-established. For example, the synthesis of various heterocyclic compounds has been successfully carried out in ionic liquids, demonstrating their versatility. researchgate.net The choice of ionic liquid is critical, as some may have their own environmental and toxicity concerns that need to be addressed. researchgate.net

Catalyst Minimization and Metal-Free Protocols in Synthesis

Many synthetic transformations rely on catalysts to proceed efficiently. However, heavy metal catalysts can be toxic and difficult to remove from the final product. Therefore, minimizing catalyst loading or developing metal-free alternatives is a key aspect of green synthesis.

In the context of halogenation reactions, traditional methods often employ Lewis acid catalysts like FeCl₃ or BF₃·OEt₂ to enhance the efficiency of iodination. While effective, these catalysts can contribute to waste streams. Recent research has focused on the development of metal-free catalysts for similar transformations. For instance, N/S co-doped carbon catalysts have shown high efficiency and chemoselectivity in the hydrogenation of chloronitrobenzenes to chloroanilines, offering a metal-free alternative to traditional metal-based catalysts. mdpi.com The improved catalytic activity is attributed to the synergistic effects of nitrogen and sulfur doping, which create active sites for the reaction. mdpi.com

Applying this concept to the synthesis of this compound could involve developing metal-free catalytic systems for the iodination step. This remains an area for future research and development.

Atom Economy and Reaction Efficiency in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can proceed through various routes, each with a different atom economy. A direct iodination of 2-chloro-6-methylaniline would theoretically have a higher atom economy than a multi-step process involving protecting groups or halogen exchange. For example, a direct iodination using ICl would have a higher atom economy than a Finkelstein reaction to replace a bromine atom with iodine, as the latter generates a salt byproduct.

However, reactions with high atom economy may not always be the most efficient in terms of yield and selectivity. Therefore, a holistic assessment of reaction efficiency, considering factors like yield, selectivity, energy consumption, and ease of purification, is necessary to determine the greenest synthetic route.

Table 2: Theoretical Atom Economy for a Key Synthetic Step
Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Direct Iodination2-Chloro-6-methylaniline (C₇H₈ClN) + IClThis compound (C₇H₇ClIN)HCl87.9%
Halogen Exchange (Finkelstein)4-Bromo-2-chloro-6-methylaniline (B1272470) (C₇H₇BrClN) + NaIThis compound (C₇H₇ClIN)NaBr72.5%

Note: The atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

Mechanochemical Synthesis of this compound and its Derivatives

Mechanochemistry offers a promising solvent-free approach to organic synthesis. beilstein-journals.org By using mechanical force, such as grinding or milling, to induce chemical reactions, this technique can often be performed at room temperature and without the need for bulk solvents. beilstein-journals.org The field has seen rapid growth, with numerous examples of carbon-carbon and carbon-heteroatom bond formation being achieved through mechanochemical methods. beilstein-journals.org

While the specific mechanochemical synthesis of this compound has not been reported, the synthesis of other small organic molecules, including substituted benzimidazoles and the functionalization of 2-phenylpyridine, has been successfully demonstrated using ball milling. beilstein-journals.org These examples suggest that a mechanochemical approach to the iodination of 2-chloro-6-methylaniline could be feasible. Such a process would involve milling solid 2-chloro-6-methylaniline with a solid iodinating agent, potentially with a catalytic amount of an appropriate additive. This would eliminate the need for solvents, reduce reaction times, and align with the core principles of green chemistry. Further research is needed to explore the viability of this approach for the synthesis of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-4-iodo-6-methylaniline in a laboratory setting?

  • Methodological Answer : A common approach involves sequential halogenation and methylation of aniline derivatives. For example, iodination via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions (e.g., H₂SO₄), followed by chlorination using SOCl₂ or Cl₂ gas. Methylation can be achieved via Friedel-Crafts alkylation with methyl iodide (CH₃I) in the presence of a Lewis acid catalyst like AlCl₃ . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Ensure inert atmospheres (N₂/Ar) during halogenation steps to minimize side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl₃) to confirm aromatic proton environments and methyl group integration. 13^{13}C NMR to verify substitution patterns (e.g., C-I and C-Cl signals at ~95 ppm and ~125 ppm, respectively) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺ at m/z 267.47) and isotopic patterns consistent with Cl and I .

Q. What safety precautions are critical when handling this compound due to its halogenated aromatic amine structure?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.
  • Storage : Store in amber glass bottles under inert gas (N₂) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents (e.g., HNO₃, H₂O₂) to prevent explosive reactions .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as halogenated organic waste.

Advanced Research Questions

Q. How do substituent positions (chloro, iodo, methyl) influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl and I groups deactivate the ring, directing electrophilic substitution to the para position relative to the NH₂ group. The methyl group (+I effect) slightly activates adjacent positions.
  • Reactivity in Cross-Coupling : Iodo substituents enable Suzuki-Miyaura or Ullmann coupling reactions. Use Pd(PPh₃)₄ (1–5 mol%) with boronic acids (1.2 eq.) in DMF/H₂O (3:1) at 80°C for 12–24 hours. Monitor reaction progress via TLC (Rf shift) .

Q. What strategies can resolve contradictory data in reaction yields when using this compound as a precursor in heterocyclic synthesis?

  • Methodological Answer :
  • Control Experiments : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to isolate optimal conditions. For example, switching from DMF to THF may reduce side reactions from solvent coordination.
  • Analytical Troubleshooting : Use LC-MS to identify byproducts (e.g., dehalogenation or dimerization). Adjust stoichiometry (e.g., reducing excess base in Buchwald-Hartwig aminations) to minimize undesired pathways .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets. Calculate Fukui indices (nucleophilicity) and electrostatic potential maps to identify reactive sites. For example, meta positions to the NH₂ group may show higher electron density due to resonance effects .
  • Validation : Compare predicted reactivity with experimental results (e.g., nitration or bromination outcomes) to refine computational models.

Q. What in vitro assays are suitable for evaluating the biological activity of novel this compound analogs targeting enzyme inhibition?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with substrate analogs (e.g., Boc-Gln-Ala-Arg-AMC). Measure IC₅₀ values via dose-response curves (0.1–100 μM range).
  • Cytotoxicity Screening : Test analogs against HEK-293 or HeLa cells using MTT assays (48-hour exposure). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

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